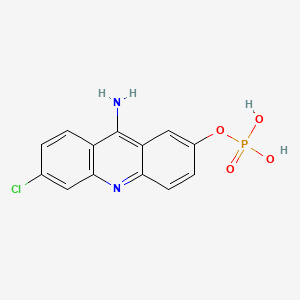
9-Amino-6-chloroacridine-2-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-6-chloroacridine-2-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClN2O4P and its molecular weight is 324.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
The 9-aminoacridine core structure is well-known for its anticancer properties. Derivatives of this compound, including 9-amino-6-chloroacridine-2-phosphate, have been shown to exert antiproliferative effects on various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of 9-aminoacridine exhibited significant cytotoxic effects against HepG2 liver cancer cells, with compounds showing varying degrees of apoptosis induction .
- Another investigation highlighted the potential of 9-aminoacridine derivatives in overcoming drug resistance in cancer therapy by enhancing the efficacy of existing chemotherapeutics .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties.
Antibacterial and Antifungal Properties
- Research indicates that certain 9-aminoacridine derivatives possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans .
Mechanism
- The antimicrobial action is believed to stem from the ability of these compounds to disrupt cellular processes in microbes, potentially through interference with nucleic acid synthesis or function .
Fluorescent Probes
Due to their unique structural properties, 9-aminoacridine derivatives are being developed as fluorescent probes for biological imaging.
Applications in Imaging
- These compounds can be utilized for the detection of cancer cells through fluorescence microscopy, providing a non-invasive method for monitoring tumor growth and response to therapy .
Research Findings
- A study reported that modifications to the acridine structure could enhance fluorescence intensity and specificity towards cancerous tissues, making them valuable tools in diagnostic applications .
Synthesis and Derivatization
The synthesis of this compound and its derivatives has been a focus of research aimed at improving efficacy and reducing side effects.
Synthetic Methods
- Efficient synthetic routes have been developed, including one-pot reactions that simplify the derivatization process while maintaining high yields .
- Techniques such as reductive amination and nucleophilic aromatic substitution have been employed to create a variety of derivatives with tailored biological activities .
Análisis De Reacciones Químicas
Reductive Amination and Nucleophilic Substitution
9-Aminoacridine derivatives are commonly synthesized via reductive amination or nucleophilic aromatic substitution (SNAT) . For example:
-
Reductive amination : Reacting 9-aminoacridine with aldehydes (e.g., heteroaromatic aldehydes) in the presence of reducing agents like NaBH₃CN yields substituted derivatives .
-
SNAT : Chloroacridines undergo substitution with amines or phenols under basic conditions (e.g., Cs₂CO₃ in DMSO) . For 6-chloro substituents, SNAT could replace Cl with nucleophiles like amino or alkoxy groups.
Phosphorylation at Position 2
Phosphate introduction at the 2-position likely involves:
-
Hydroxyl activation : Converting a hydroxyl group to a better leaving group (e.g., triflate) using Tf₂O .
-
Phosphorylation : Reaction with phosphorylating agents (e.g., POCl₃ or phosphoramidites), followed by deprotection .
Example Reaction Pathway :
text9-Amino-6-chloroacridine-2-ol → Triflation → Phosphorylation → Deprotection → 9-Amino-6-chloroacridine-2-phosphate
Key Reaction Conditions and Yields
Spectroscopic Data (Analogous Compounds)
-
UV-Vis : Acridines exhibit λₐᵦₛ ≈ 260–280 nm (π→π* transitions) .
-
Circular Dichroism (CD) : Intercalation with DNA induces pronounced CD signals at 250–300 nm .
-
Binding Constants (K) : For acridine-DNA complexes, K ≈ 2.8–9.0 × 10⁴ M⁻¹ .
Topoisomerase Inhibition
-
9-Aminoacridines inhibit topoisomerase I/IIα by stabilizing DNA-enzyme complexes, leading to DNA strand breaks .
-
IC₅₀ Values : Analogous derivatives show IC₅₀ ≈ 0.5–5 µM in cellular assays .
DNA Interaction Modes
-
Intercalation : Planar acridine core inserts between DNA base pairs .
-
Groove Binding : Substituents (e.g., phosphate groups) may enhance minor-groove interactions, altering entropy (ΔS ≈ +15–25 J/mol·K) .
Computational Insights
-
Molecular Docking : Phosphate groups at position 2 improve electrostatic interactions with DNA phosphates (ΔG ≈ −8.5 kcal/mol) .
-
Lipophilicity (LogP) : Adding phosphate reduces LogP by ≈1.5 units, enhancing solubility .
Stability and Degradation
-
Hydrolysis : Chloro substituents hydrolyze to hydroxyl groups under aqueous basic conditions (e.g., pH > 9) .
-
Photodegradation : Acridines degrade under UV light (λ = 254 nm), forming acridones .
Comparative Reactivity Table
Propiedades
Número CAS |
75853-44-0 |
|---|---|
Fórmula molecular |
C13H10ClN2O4P |
Peso molecular |
324.65 g/mol |
Nombre IUPAC |
(9-amino-6-chloroacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C13H10ClN2O4P/c14-7-1-3-9-12(5-7)16-11-4-2-8(20-21(17,18)19)6-10(11)13(9)15/h1-6H,(H2,15,16)(H2,17,18,19) |
Clave InChI |
OWFHEUBYDGJHQL-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |
SMILES canónico |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |
Key on ui other cas no. |
75853-44-0 |
Sinónimos |
9-amino-6-chloroacridine-2-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















